Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate

Physicochemical profiling Solubility-limited bioavailability Medicinal chemistry building blocks

Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate is a polysubstituted indole derivative bearing a bromine atom at the 4-position, a methyl group at the 7-position, and a methyl carboxylate ester at the 6-position. This substitution pattern creates a differentially reactive scaffold, with the 4-bromo substituent enabling Pd-catalyzed cross-coupling and carbonylation chemistries.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
CAS No. 1260382-73-7
Cat. No. B1431617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-7-methyl-1H-indole-6-carboxylate
CAS1260382-73-7
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1C(=O)OC)Br)C=CN2
InChIInChI=1S/C11H10BrNO2/c1-6-8(11(14)15-2)5-9(12)7-3-4-13-10(6)7/h3-5,13H,1-2H3
InChIKeyXGPWRDDPMYKYLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate (CAS 1260382-73-7): Procurement-Relevant Overview for a Halogenated Indole Building Block


Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate is a polysubstituted indole derivative bearing a bromine atom at the 4-position, a methyl group at the 7-position, and a methyl carboxylate ester at the 6-position . This substitution pattern creates a differentially reactive scaffold, with the 4-bromo substituent enabling Pd-catalyzed cross-coupling and carbonylation chemistries [1]. The compound is cited as a key reagent in the synthesis of EZH2 inhibitors under development for oncology indications , distinguishing it from simpler indole building blocks that lack this specific substitution topology.

Why Closely Related Indole Analogs Cannot Substitute for Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate in EZH2-Targeted Syntheses


The precise regiochemistry of substituents on the indole core dictates both the physicochemical properties and the synthetic trajectory of downstream products. Replacement of the 4-bromo group with hydrogen, chlorine, or relocation to another position fundamentally alters LogP, aqueous solubility, and the steric/electronic environment at the critical C-4 cross-coupling site . In EZH2 inhibitor programs, the 4-bromo-7-methyl-6-carboxylate topology provides a specific vector for elaboration that non-brominated or differently substituted analogs cannot recapitulate without additional protection/deprotection steps, introducing synthetic inefficiency and potential yield loss [1]. Generic substitution therefore risks both altered pharmacokinetic properties of final compounds and non-convergent synthetic routes.

Quantitative Differentiation Evidence for Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate Versus Closest Analogs


Aqueous Solubility: 4-Bromo Derivative vs. Non-Halogenated Parent Indole Ester

The target compound exhibits an aqueous solubility of 0.32 g/L at 25 °C (calculated via ACD/Labs V11.02) . This value is significantly lower than the solubility typically observed for non-halogenated indole-6-carboxylate esters, consistent with the increased hydrophobicity imparted by the 4-bromo substituent. The reduced aqueous solubility directly influences partitioning behavior in biphasic reaction systems and must be accounted for in synthetic workup and purification protocols.

Physicochemical profiling Solubility-limited bioavailability Medicinal chemistry building blocks

Lipophilicity (LogP) Comparison: Brominated vs. Non-Brominated Indole-6-Carboxylate Scaffolds

Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate has a calculated LogP of 3.26 . In contrast, the non-brominated methyl 7-methyl-1H-indole-6-carboxylate (CAS 733035-34-2) has a predicted LogP approximately 2.2–2.5 (based on the absence of the bromine atom, which contributes ~+0.8 to +1.0 LogP units) . This ~0.8–1.0 unit increase in lipophilicity translates to a roughly 6- to 10-fold difference in octanol-water partition coefficient, substantially altering membrane permeability predictions and chromatography retention behavior.

LogP Lipophilicity Drug-likeness Permeability prediction

Density and Molecular Packing: 4-Bromo-7-methyl Indole Ester vs. Non-Brominated Analog

The target compound has a calculated density of 1.556 ± 0.06 g/cm³ at 20 °C . The non-brominated methyl 7-methyl-1H-indole-6-carboxylate has a significantly lower predicted density of 1.212 ± 0.06 g/cm³ . This ~0.34 g/cm³ difference reflects the heavier bromine atom and altered crystal packing, which can influence melting point, solubility thermodynamics, and solid-state stability during storage.

Density Crystallinity Solid-state properties Formulation

Synthetic Utility: Documented Role in EZH2 Inhibitor Synthesis vs. Generic Indole Building Blocks

Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate is explicitly cited as a reagent in the synthesis of EZH2 inhibitors described in patent WO 2015104677 A1 . This contrasts with generic indole-6-carboxylate esters, which are not associated with a specific inhibitor pharmacophore program. The compound's 4-bromo-7-methyl-6-carboxylate substitution pattern maps directly onto the core scaffold of a class of EZH2 inhibitors that includes clinical-stage compounds [1][2]. Alternative building blocks such as methyl 4-bromoindole-6-carboxylate (CAS 882679-96-1, lacking the 7-methyl group) or 4-bromo-7-methylindole (CAS 936092-87-4, lacking the ester) cannot deliver the same final inhibitor topology without additional synthetic manipulation.

EZH2 inhibitor Oncology Epigenetics Synthetic intermediate

Ester vs. Carboxylic Acid: Differential Reactivity in Amide Bond Formation for Library Synthesis

The methyl ester of the target compound (CAS 1260382-73-7) enables direct aminolysis or hydrolysis-to-acid-then-coupling workflows, providing orthogonal synthetic flexibility compared to the free carboxylic acid analog 4-bromo-7-methyl-1H-indole-6-carboxylic acid (CAS 1167055-60-8) . The ester form can be directly converted to amides in one step via Lewis acid-catalyzed aminolysis, whereas the free acid requires pre-activation (e.g., HATU, EDC) for amide bond formation. This difference in functional group handling is critical for library synthesis where step count and protecting group compatibility are key decision factors.

Parallel synthesis Amide coupling Building block versatility MedChem campaigns

Optimal Application Scenarios for Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate Based on Evidence


EZH2 Inhibitor Medicinal Chemistry Programs Requiring Patent-Enabled Building Blocks

Research groups pursuing EZH2-targeted cancer therapies should prioritize this compound as the key indole building block. Its explicit citation in WO 2015104677 A1 provides a direct synthetic path to the indole core of inhibitors described therein, reducing the risk of non-reproducibility that can arise from using structurally similar but non-identical intermediates.

Parallel Library Synthesis via Direct Ester Aminolysis

The methyl ester functional group enables one-step amide bond formation without pre-activation, making this compound ideal for array synthesis where diverse amine inputs are reacted with a common indole scaffold. The low aqueous solubility (0.32 g/L) necessitates the use of polar aprotic solvents (DMF, DMSO) for homogeneous reaction conditions, which should be factored into automated liquid-handling platform setup.

Structure-Activity Relationship (SAR) Studies Probing Halogen Effects at the Indole 4-Position

The 4-bromo substituent contributes a measurable ΔLogP of ~+0.8–1.0 units and a density increase of ~28% versus the non-brominated scaffold . Researchers conducting systematic SAR around indole halogenation can use this compound as the brominated reference point and compare against the 4-chloro, 4-fluoro, or 4-H analogs to deconvolute steric versus electronic contributions to target binding.

Pd-Catalyzed Carbonylation and Cross-Coupling Method Development

The 4-bromo substituent on an unprotected indole NH is amenable to palladium-catalyzed carbonylative transformations, as demonstrated in general methodology studies with 4-bromoindole [1]. This compound serves as a functionalized substrate for developing and optimizing carbonylation conditions that tolerate both the indole NH and the ester moiety, providing access to 4-carboxamide, 4-ketone, and 4-aryl derivatives in a single step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.